3-(2,6-Dihydroxy-4-pentylphenyl)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid
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Overview
Description
(?)-7-nor-7-carboxy Cannabidiol is a derivative of cannabidiol, a prominent non-psychoactive compound found in the cannabis plant. This compound is of interest due to its potential therapeutic properties and its role in various biochemical pathways.
Preparation Methods
The preparation of (?)-7-nor-7-carboxy Cannabidiol involves several synthetic routes. One common method includes the conversion of olive alcohol into olive alcohol diester, followed by a coupling reaction to obtain cannabidiol diester. The cannabidiol diester is then purified and hydrolyzed to remove the ester groups, resulting in high-purity cannabidiol . Another method involves extracting cannabidiol from cannabis using eutectic solvents, which are green, biodegradable, and non-toxic .
Chemical Reactions Analysis
(?)-7-nor-7-carboxy Cannabidiol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(?)-7-nor-7-carboxy Cannabidiol has numerous scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other cannabinoids and related compounds.
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (?)-7-nor-7-carboxy Cannabidiol involves its interaction with the endocannabinoid system. It binds to cannabinoid receptors, particularly CB1 and CB2, modulating neurotransmitter release and affecting various physiological processes . Additionally, it influences other molecular targets such as TRPV1, PPARγ, and 5-HT1A receptors .
Comparison with Similar Compounds
(?)-7-nor-7-carboxy Cannabidiol is similar to other cannabinoids such as cannabidiol, cannabigerol, and cannabinol. it is unique in its specific chemical structure and the resulting pharmacological properties. For instance:
Cannabidiol: Known for its anti-inflammatory and anxiolytic effects.
Cannabigerol: Exhibits potential antibacterial and neuroprotective properties.
These differences highlight the unique therapeutic potential of (?)-7-nor-7-carboxy Cannabidiol compared to other cannabinoids.
Properties
IUPAC Name |
3-(2,6-dihydroxy-4-pentylphenyl)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-4-5-6-7-14-10-18(22)20(19(23)11-14)17-12-15(21(24)25)8-9-16(17)13(2)3/h10-12,16-17,22-23H,2,4-9H2,1,3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHAPFLIUQWVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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